molecular formula C10H11N3OS B13704792 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole

Cat. No.: B13704792
M. Wt: 221.28 g/mol
InChI Key: FBEMURRVPSWDHG-UHFFFAOYSA-N
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Description

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with an amino group and a benzyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The amino group and thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzyloxy methyl group may also play a role in modulating the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-5-(benzyloxy)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(phenylmethoxymethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEMURRVPSWDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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